molecular formula C15H21NO5S B2378043 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide CAS No. 896020-44-3

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide

Cat. No. B2378043
CAS RN: 896020-44-3
M. Wt: 327.4
InChI Key: HDCHVUDVNRNLOV-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide, also known as DTB or NSC-714598, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. It belongs to the class of thiol-containing compounds and has been shown to exhibit a variety of biological activities, including anti-cancer and anti-inflammatory properties.

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

Research into the reductive chemistry of novel hypoxia-selective cytotoxins, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals insights into the selective toxicity for hypoxic cells. This area of study demonstrates the potential of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide in cancer research, where its reductive transformation in hypoxic tumor cells could be explored for therapeutic applications (Palmer et al., 1995).

Directed Metalation and Annulation

The Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation present a versatile method for synthesizing complex molecules. This technique could be applied to synthesize derivatives of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide, potentially modifying its properties for specific scientific applications (Xu et al., 2018).

Molecular Structure and Intermolecular Interactions

The study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions, characterized by NMR, X-ray diffraction, and DFT calculations, showcases the importance of understanding the molecular geometry and electronic structure of benzamide derivatives. Such detailed molecular insights are crucial for tailoring the properties of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide for specific research applications (Karabulut et al., 2014).

Antibacterial and Cell Division Inhibition

The discovery that mutations within a cell division gene, ftsZ, in Bacillus subtilis can suppress the lethal effect of a benzamide derivative highlights the potential of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide in microbial research and antibiotic development. This suggests its utility in studying bacterial cell division mechanisms and developing new antimicrobial agents (Ohashi et al., 1999).

Selenoxanthones Synthesis

The synthesis of selenoxanthones through directed metalations in arylseleno benzamide derivatives illustrates the potential for creating novel compounds with unique properties. This methodology could be adapted for synthesizing seleno derivatives of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide, potentially exploring their applications in materials science or pharmacology (Brennan et al., 2003).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4-diethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-3-20-13-6-5-11(9-14(13)21-4-2)15(17)16-12-7-8-22(18,19)10-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCHVUDVNRNLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide

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